molecular formula C20H19N3O3S B4598109 methyl 4-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate

methyl 4-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate

Cat. No.: B4598109
M. Wt: 381.4 g/mol
InChI Key: RSXAIOFLAASSJP-UHFFFAOYSA-N
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Description

Methyl 4-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.11471265 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Proton Transfer

Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates has investigated their unique luminescence properties, which are influenced by the substitution pattern on the thiophenyl moiety. Such compounds exhibit significant solvatochromic effects and quantum yield variations, which could imply potential applications in materials science, specifically in the development of luminescent materials and sensors (Kim et al., 2021).

Asymmetric Synthesis and Chemical Building Blocks

Compounds structurally related to the query chemical serve as intermediates in asymmetric synthesis processes, highlighting their role in synthesizing alpha-hydroxycarboxylic acid derivatives. Such derivatives are crucial in organic synthesis and pharmaceutical research, providing pathways to diverse bioactive molecules (Trost et al., 2004).

Liquid Crystalline Properties

Studies on monomers containing ester functions have revealed their potential in creating side chain liquid crystalline polysiloxanes, exhibiting high smectogen properties. These findings suggest applications in materials science, particularly in the design and development of novel liquid crystalline materials with tunable properties (Bracon et al., 2000).

Chemosensors

Novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups demonstrate the ability to detect fluoride ions selectively and colorimetrically. These properties indicate potential applications in environmental monitoring and analytical chemistry, particularly in developing sensitive and selective sensors for anion detection (Ma et al., 2013).

Properties

IUPAC Name

methyl 4-[[5-(2-hydroxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-3-12-23-18(16-6-4-5-7-17(16)24)21-22-20(23)27-13-14-8-10-15(11-9-14)19(25)26-2/h3-11,24H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXAIOFLAASSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2CC=C)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
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methyl 4-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
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methyl 4-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
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methyl 4-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
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methyl 4-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate

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